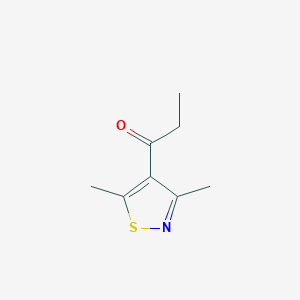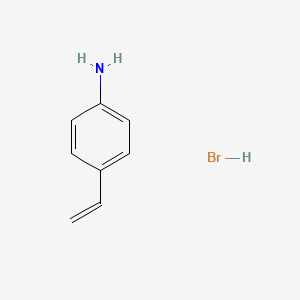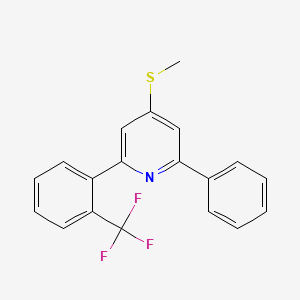
(2H-1,3-Dithiol-2-ylidene)propanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1,3-Dithiol-2-ylidene)propanedial is an organic compound characterized by the presence of a dithiolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields including materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2H-1,3-Dithiol-2-ylidene)propanedial can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as yttrium triflate and tungstophosphoric acid have been employed to achieve high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, and sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
(2H-1,3-Dithiol-2-ylidene)propanedial has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)propanedial involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles . The compound can act as a chelating agent, forming stable rings with metal ions, which is useful in various catalytic processes . Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanedithiol: Similar in structure but with a shorter carbon chain.
1,2-Propanedithiol: Another dithiol with a different arrangement of sulfur atoms.
Lipoic Acid: Contains a dithiolane ring but with additional functional groups.
Uniqueness
(2H-1,3-Dithiol-2-ylidene)propanedial is unique due to its specific arrangement of sulfur atoms and its ability to form stable thioacetal and dithiane derivatives . This makes it particularly useful in protecting carbonyl compounds and in various synthetic applications .
Eigenschaften
CAS-Nummer |
121733-75-3 |
|---|---|
Molekularformel |
C6H4O2S2 |
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)propanedial |
InChI |
InChI=1S/C6H4O2S2/c7-3-5(4-8)6-9-1-2-10-6/h1-4H |
InChI-Schlüssel |
NZJSFTZSSNTSNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C(C=O)C=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
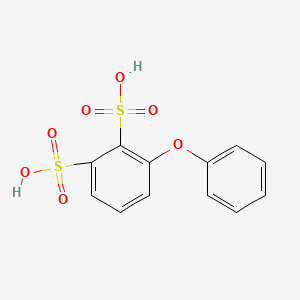
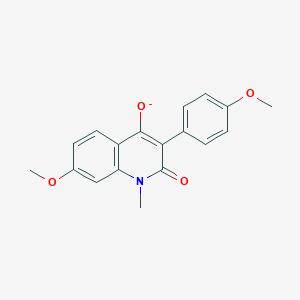
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
silane](/img/structure/B14305544.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)

![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
